molecular formula C20H31N3O B4653468 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide CAS No. 1005609-71-1

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide

Cat. No. B4653468
CAS RN: 1005609-71-1
M. Wt: 329.5 g/mol
InChI Key: UEJUVHZJFZFYMZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide, also known as A-836,339, is a novel synthetic compound that has gained attention in the scientific community for its potential use in pharmacological research. This compound belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists and has been shown to have promising applications in various fields of research.

Mechanism of Action

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide works by binding to CB2 receptors and activating them, leading to a cascade of intracellular signaling events. This activation has been shown to modulate various physiological processes, including immune function, inflammation, and pain perception.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to have anti-tumor effects in various cancer models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide is its high selectivity towards CB2 receptors, which allows for more specific investigations into the role of these receptors in various diseases. However, one limitation is that it has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide. One area of interest is its potential use in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, it may have potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects in preclinical studies. Further research is also needed to investigate its safety and efficacy in human clinical trials.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has been extensively studied for its potential use in pharmacological research. It has been shown to have high selectivity towards CB2 receptors, which are primarily found in immune cells and have been implicated in various diseases such as inflammation, pain, and cancer. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide has been used in preclinical studies to investigate the role of CB2 receptors in these diseases and has shown promising results.

properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-5-23-7-6-16(21-23)11-22(4)17(24)20-10-15-8-18(2,13-20)12-19(3,9-15)14-20/h6-7,15H,5,8-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJUVHZJFZFYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120811
Record name N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide

CAS RN

1005609-71-1
Record name N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005609-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyltricyclo[3.3.1.13,7]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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